N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1219842-68-8
VCID: VC6628246
InChI: InChI=1S/C23H20N4O2/c28-22-13-12-21(18-6-2-1-3-7-18)25-27(22)17-14-24-23(29)19-8-10-20(11-9-19)26-15-4-5-16-26/h1-13,15-16H,14,17H2,(H,24,29)
SMILES: C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Molecular Formula: C23H20N4O2
Molecular Weight: 384.439

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

CAS No.: 1219842-68-8

Cat. No.: VC6628246

Molecular Formula: C23H20N4O2

Molecular Weight: 384.439

* For research use only. Not for human or veterinary use.

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide - 1219842-68-8

Specification

CAS No. 1219842-68-8
Molecular Formula C23H20N4O2
Molecular Weight 384.439
IUPAC Name N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C23H20N4O2/c28-22-13-12-21(18-6-2-1-3-7-18)25-27(22)17-14-24-23(29)19-8-10-20(11-9-19)26-15-4-5-16-26/h1-13,15-16H,14,17H2,(H,24,29)
Standard InChI Key MPFLXNDVRJTRTM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • Pyridazinone Core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 6 (6-oxo). The phenyl group at position 3 introduces hydrophobicity and steric bulk .

  • Ethyl Linker: A two-carbon chain connecting the pyridazinone nitrogen to the benzamide group, providing conformational flexibility.

  • Benzamide-Pyrrole System: The benzamide group (a benzene ring attached to a carboxamide) is substituted at the para position with a pyrrole ring, a five-membered heterocycle with one nitrogen atom. This moiety may influence electronic properties and binding interactions .

The systematic IUPAC name reflects this arrangement: N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide.

Physicochemical Data

Key properties derived from experimental and computational analyses include:

PropertyValue
CAS Number1219842-68-8
Molecular FormulaC23H20N4O2\text{C}_{23}\text{H}_{20}\text{N}_{4}\text{O}_{2}
Molecular Weight384.4 g/mol
Hydrogen Bond Donors2 (amide NH and pyridazinone NH)
Hydrogen Bond Acceptors5 (amide O, pyridazinone O, pyrrole N)
Rotatable Bond Count6

These parameters suggest moderate solubility in polar aprotic solvents and potential for membrane permeability, though experimental data on solubility and logP are unavailable in the provided sources .

Synthesis and Characterization

Stability and Reactivity

The pyridazinone ring’s conjugated system may confer stability against hydrolysis, while the amide bond could be susceptible to enzymatic cleavage. The pyrrole substituent’s electron-rich nature may participate in π-π stacking or hydrogen bonding interactions.

Comparative Analysis with Structural Analogs

Pyridazinone Derivatives

Compounds like N-[1-(4-methyl-6-oxopyrimidin-1-yl)-2-oxo-2-phenylethyl]benzamide (PubChem CID: 2802825) share the pyridazinone core but lack the pyrrole substitution, highlighting the uniqueness of the target compound’s benzamide-pyrrole system .

Piperidine-Pyridazine Hybrids

Challenges and Future Directions

Data Gaps

Current limitations include:

  • Absence of in vitro or in vivo efficacy data.

  • Uncharacterized physicochemical properties (e.g., melting point, solubility).

  • Limited synthetic methodology details.

Research Opportunities

  • Synthetic Optimization: Developing efficient routes to scale-up production.

  • Biological Screening: Testing against kinase panels, GPCRs, and inflammatory targets.

  • Structural Modifications: Exploring substitutions on the pyrrole or phenyl groups to enhance potency or selectivity.

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